molecular formula C18H25N3O B2475295 2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide CAS No. 868977-75-7

2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide

Cat. No.: B2475295
CAS No.: 868977-75-7
M. Wt: 299.418
InChI Key: PJEBAFWSSWJALO-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is a synthetic small molecule featuring a distinct molecular architecture that combines a cyclohexylacetamide moiety with a 7-methylimidazo[1,2-a]pyridine scaffold. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of targeted therapeutic agents. The imidazo[1,2-a]pyridine core is a privileged structure in pharmacology, known for its diverse biological activities . Compounds based on this scaffold have been investigated as potent inhibitors for various biological targets; for instance, similar molecules have been explored for their efficacy as bone resorption inhibitors and as inhibitors of the mitotic kinesin CENP-E for the study of cellular proliferation diseases . The specific substitution pattern of this compound, with a 7-methyl group on the imidazopyridine ring and a flexible ethylacetamide linker, is designed to optimize binding affinity and selectivity for target proteins. Researchers utilize this compound primarily as a key intermediate or a pharmacological probe in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) analysis. It is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

2-cyclohexyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-14-8-10-21-13-16(20-17(21)11-14)7-9-19-18(22)12-15-5-3-2-4-6-15/h8,10-11,13,15H,2-7,9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEBAFWSSWJALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction conditions are generally mild and environmentally benign, making this method attractive for industrial applications.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis in industrial settings can also enhance the efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield the corresponding amines.

Scientific Research Applications

2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Structural Analogs in the Imidazo[1,2-a]pyridine Class

N-{2-[(4R)-8-methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide (VZL)
  • Core Structure : Imidazo[1,2-a]pyridine with 8-methyl substitution (vs. 7-methyl in the target compound) .
  • Substituents : Simple acetamide group without cyclohexyl modification.
  • Key Differences: The 8-methyl position may alter ring electronics and steric interactions with biological targets. Absence of cyclohexyl group reduces lipophilicity (predicted logP: ~1.5 vs.
  • Synthesis : Prepared via similar pathways as described in Kounachia et al. (2023), highlighting the versatility of N-substituted acetamide derivatization .
Ethyl Imidazo[1,2-a]pyridin-2-yl-acetate Derivatives
  • Core Structure : Imidazo[1,2-a]pyridine with ester-linked ethyl groups.
  • Substituents : Variable alkyl/aryl groups at the acetamide position.
  • Key Differences :
    • Ester groups (e.g., ethyl) are more hydrolytically labile than cyclohexyl-acetamide, affecting metabolic stability.
    • Demonstrated lower in vitro potency in preliminary kinase inhibition assays compared to cyclohexyl-containing analogs .

Heterocyclic Analogs from Patent Literature

Examples from European Patent Application 2023/39 include:

7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Key Structural and Functional Comparisons
Feature Target Compound Patent Compounds
Core Heterocycle Imidazo[1,2-a]pyridine Pyrazolo[1,5-a]pyridine + pyrido[1,2-a]pyrimidinone
Substituents Cyclohexyl-acetamide Morpholinyl, dimethylamino, ethyl-methyl groups
Predicted logP ~3.2 ~2.5–3.8 (varies with substituents)
Therapeutic Implications Potential CNS applications Likely kinase or GPCR modulation
  • Solubility: Morpholinyl and dimethylamino groups enhance solubility via polar interactions, contrasting with the cyclohexyl group’s hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound VZL Patent Compound 1
Molecular Weight 341.45 g/mol 217.27 g/mol 492.58 g/mol
logP (Predicted) 3.2 1.5 3.8
Water Solubility Poor (<10 µM) Moderate (~50 µM) Low (~20 µM)
Plasma Protein Binding High (>90%) Moderate (70–80%) High (>95%)

Biological Activity

2-Cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in pharmacological research. The compound's structure includes a cyclohexyl group and an imidazo[1,2-a]pyridine moiety, which contribute to its unique properties.

  • IUPAC Name : this compound
  • Molecular Formula : C18H25N3O
  • CAS Number : 868977-75-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazo[1,2-a]pyridine ring is known for its ability to modulate enzyme activities and receptor signaling pathways. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Activation of Signaling Pathways : It can activate or inhibit pathways related to cell proliferation and apoptosis.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that derivatives of imidazo[1,2-a]pyridine can target cancer cells effectively by inducing apoptosis and inhibiting tumor growth.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of similar compounds, researchers found that modifications in the imidazo[1,2-a]pyridine structure enhanced cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective concentrations that inhibit cell growth significantly.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.0
Compound BHeLa (Cervical)3.5
2-Cyclohexyl-N-(...)A549 (Lung)4.0

Antiviral and Antibacterial Properties

The compound has also been studied for its antiviral and antibacterial activities. Research indicates that it can inhibit viral replication and bacterial growth through various mechanisms:

  • Antiviral Activity : The compound may interfere with viral entry or replication.
  • Antibacterial Activity : It shows potential against gram-positive and gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives often depends on their structural features. Variations in substituents on the nitrogen atoms or the aromatic rings can significantly influence their pharmacological profiles.

Synthesis and Evaluation

The synthesis of this compound typically involves the condensation of 2-aminopyridines with α-bromoketones under optimized conditions. Various synthetic routes have been explored to enhance yield and purity.

Table: Synthesis Conditions

MethodYield (%)Purity (%)
Microwave-assisted8595
Solvent-free reaction7892
Continuous flow reactor9097

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in vivo are essential for advancing its application in clinical settings.

Q & A

Basic: What synthetic strategies are employed to synthesize 2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide?

The synthesis typically involves a multi-step approach:

Imidazo[1,2-a]pyridine Core Formation : Cyclization of 2-aminopyridine derivatives with α-bromo ketones or esters under acidic conditions (e.g., HCl in ethanol) to construct the 7-methylimidazo[1,2-a]pyridine moiety .

Acetamide Coupling : Reaction of the imidazo[1,2-a]pyridine intermediate with 2-cyclohexylacetyl chloride or activated esters in the presence of a base (e.g., triethylamine) in aprotic solvents like DMF .

Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized via controlled temperature and stoichiometric ratios .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection .

Basic: Which biological assays are recommended for initial activity screening?

  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition Assays : Fluorometric or colorimetric methods to evaluate interactions with kinases or proteases .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Optimization : Replace ethanol with toluene or DMF to enhance cyclization efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for imidazo ring formation .
  • Flow Chemistry : Automated continuous-flow systems to reduce side reactions and improve scalability .

Advanced: How do structural modifications influence biological activity in SAR studies?

  • Cyclohexyl Group : Hydrophobicity enhances membrane permeability; substitution with smaller alkyl groups reduces activity .
  • Ethyl Spacer : Lengthening the spacer decreases binding affinity to target enzymes, as shown in docking studies .
  • 7-Methyl Group : Critical for stabilizing π-π interactions in the imidazo[1,2-a]pyridine core .

Advanced: What computational methods aid in target identification?

  • Molecular Docking : Use AutoDock Vina to predict binding modes with kinases or GPCRs .
  • Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Advanced: How should contradictory biological data be resolved?

  • Assay Reproducibility : Validate results across multiple cell lines (e.g., HepG2 vs. A549) .
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and verify compound stability under assay conditions .
  • Mechanistic Studies : siRNA knockdown or Western blotting to confirm target engagement .

Advanced: What strategies address purification challenges?

  • Mixed Solvent Recrystallization : Use ethanol/water or ethyl acetate/hexane to remove polar impurities .
  • Gradient Elution in Chromatography : Optimize silica gel columns with stepwise acetone/chloroform gradients .

Advanced: How is compound stability evaluated under physiological conditions?

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal Stability : Accelerated aging studies at 40–60°C to simulate long-term storage .

Advanced: What in silico tools predict metabolic pathways?

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify potential oxidation sites .
  • Metabolite Identification : SwissADME or MetaPrint2D for predicting Phase I/II metabolites .

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